

spectroscopic analysis and comparison of N-(2-fluoro-4-nitrophenyl)acetamide isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(2-fluoro-4-nitrophenyl)acetamide*

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A Comparative Spectroscopic Analysis of N-(2-fluoro-4-nitrophenyl)acetamide Isomers

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This guide provides a detailed spectroscopic comparison of **N-(2-fluoro-4-nitrophenyl)acetamide** and its structural isomers. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key differentiating spectroscopic features of these compounds, supported by experimental data and protocols. The clear presentation of data is intended to facilitate isomer identification and characterization.

Introduction

N-(fluoro-nitrophenyl)acetamide derivatives are important scaffolds in medicinal chemistry and material science. The precise substitution pattern of the fluorine and nitro groups on the phenyl ring is critical to the molecule's biological activity and chemical properties. Distinguishing between these isomers can be challenging without a systematic comparison of their spectroscopic data. This guide focuses on the analysis of **N-(2-fluoro-4-nitrophenyl)acetamide** and its isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **N-(2-fluoro-4-nitrophenyl)acetamide** and a selection of its isomers. This data has been compiled from various sources and is presented to highlight the diagnostic differences between the compounds.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm) and Coupling Constants (J, Hz)
N-(2-fluoro-4-nitrophenyl)acetamide	~ 8.8 (d, $J \approx 9$ Hz, 1H, H6), ~ 8.2 (dd, $J \approx 9$, 2 Hz, 1H, H5), ~ 8.0 (dd, $J \approx 10$, 2 Hz, 1H, H3), ~ 2.3 (s, 3H, CH_3)
N-(4-fluoro-2-nitrophenyl)acetamide[1]	~ 10.3 (s, 1H, NH), ~ 8.6 (d, $J \approx 9$ Hz, 1H, H6), ~ 7.9 (dd, $J \approx 9$, 2 Hz, 1H, H5), ~ 7.4 (dd, $J \approx 10$, 2 Hz, 1H, H3), ~ 2.3 (s, 3H, CH_3)
N-(2-nitrophenyl)acetamide[2]	10.33 (s, 1H), 8.76 (d, $J = 8.5$ Hz, 1H), 8.21 (d, $J = 8.4$ Hz, 1H), 7.65 (t, $J = 7.8$ Hz, 1H), 7.18 (t, $J = 7.8$ Hz, 1H), 2.29 (s, 3H)
N-(4-nitrophenyl)acetamide	~ 8.2 (d, $J \approx 9$ Hz, 2H, H3, H5), ~ 7.7 (d, $J \approx 9$ Hz, 2H, H2, H6), ~ 2.2 (s, 3H, CH_3)

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)
N-(2-fluoro-4-nitrophenyl)acetamide	~ 169 (C=O), ~ 155 (d, $^1\text{JCF} \approx 250$ Hz, C2), ~ 145 (C4), ~ 130 (d, $^3\text{JCF} \approx 10$ Hz, C6), ~ 125 (C1), ~ 118 (d, $^2\text{JCF} \approx 25$ Hz, C3), ~ 115 (d, $^2\text{JCF} \approx 20$ Hz, C5), ~ 25 (CH ₃)
N-(4-fluoro-2-nitrophenyl)acetamide	Not available
N-(2-nitrophenyl)acetamide[2]	169.0, 136.3, 136.0, 134.8, 125.7, 123.2, 122.2, 25.6
N-(4-nitrophenyl)acetamide	~ 169 (C=O), ~ 147 (C4), ~ 143 (C1), ~ 125 (C3, C5), ~ 120 (C2, C6), ~ 25 (CH ₃)

Table 3: IR Spectroscopic Data (KBr Pellet, cm⁻¹)

Compound	N-H Stretch	C=O Stretch	NO ₂ Asymmetric Stretch	NO ₂ Symmetric Stretch	C-F Stretch
N-(2-fluoro-4-nitrophenyl)acetamide	~ 3300	~ 1680	~ 1520	~ 1350	~ 1250
N-(4-fluoro-2-nitrophenyl)acetamide[1]	~ 3300	~ 1680	~ 1530	~ 1350	~ 1260
N-(4-nitrophenyl)acetamide[3]	3275-3903	1678	1559	1540	-

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
N-(2-fluoro-4-nitrophenyl)acetamide	198	156 ([M-C ₂ H ₂ O] ⁺), 126 ([M-C ₂ H ₂ O-NO] ⁺)
N-(4-fluoro-2-nitrophenyl)acetamide	198	156, 126
N-(4-nitrophenyl)acetamide ^[4]	180	138 ([M-C ₂ H ₂ O] ⁺), 108 ([M-C ₂ H ₂ O-NO] ⁺)

Experimental Protocols

NMR Spectroscopy

A sample of 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

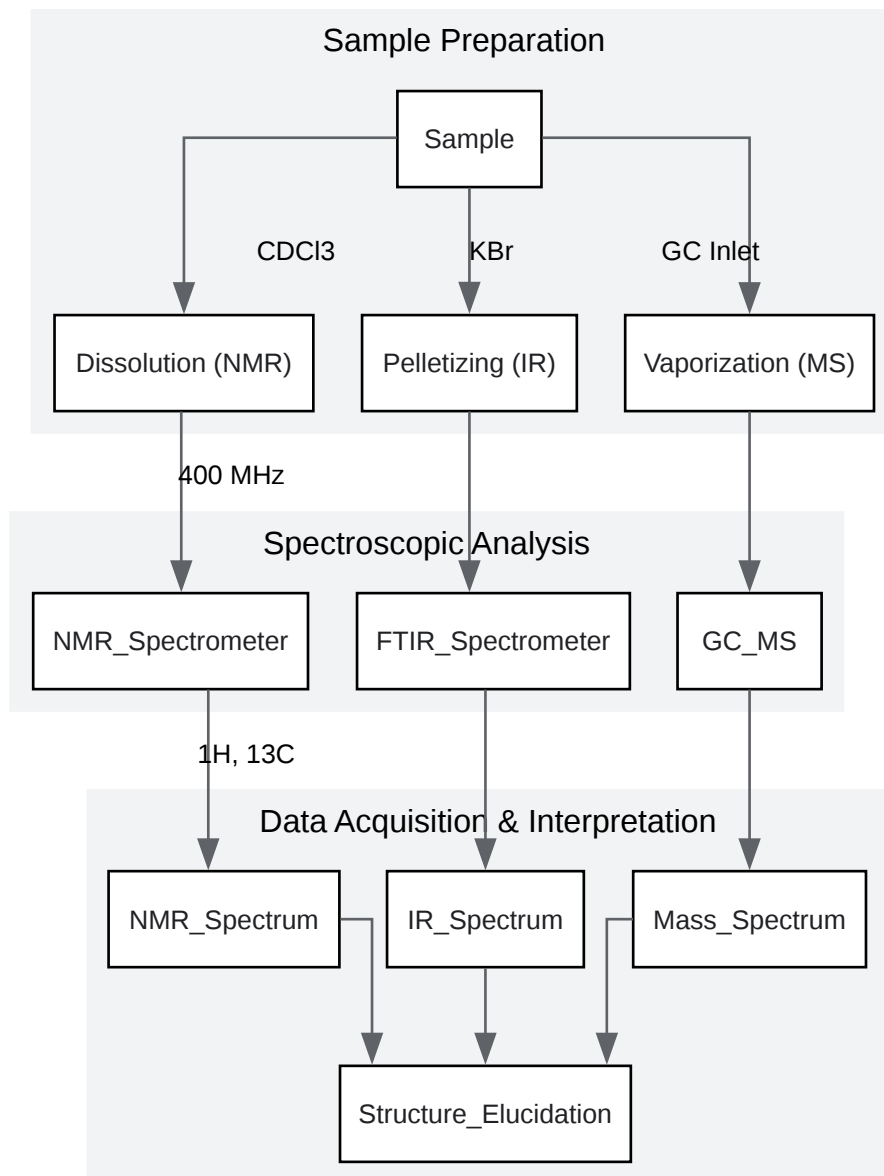
Mass Spectrometry (MS)

Mass spectra were acquired on a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a capillary column. Electron ionization (EI) at 70 eV was used, and the fragment ions were analyzed by a quadrupole mass analyzer.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for sample preparation and the differentiation of isomers based on their spectroscopic features.

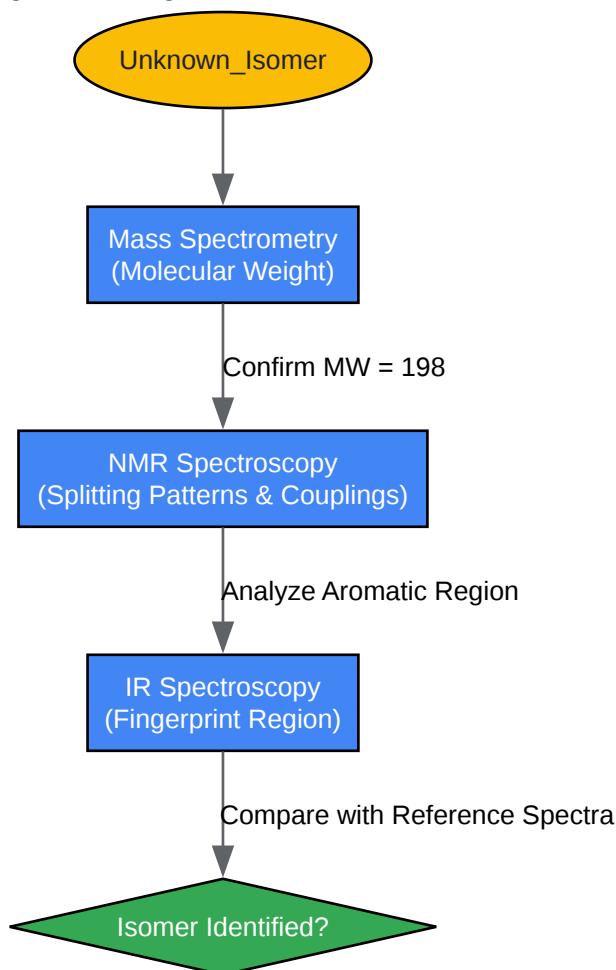
Diagram 1: General Experimental Workflow for Spectroscopic Analysis



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Caption: General experimental workflow for spectroscopic analysis.

Diagram 2: Logical Flow for Isomer Differentiation



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Caption: Logical flow for isomer differentiation.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the unambiguous identification of **N-(2-fluoro-4-nitrophenyl)acetamide** and its isomers. The key differentiating features lie in the ^1H NMR chemical shifts and coupling patterns within the aromatic region, the ^{13}C -F coupling constants, and the characteristic fragmentation patterns in mass spectrometry. This guide provides a foundational dataset and standardized protocols to aid researchers in the accurate characterization of these and similar compounds.

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